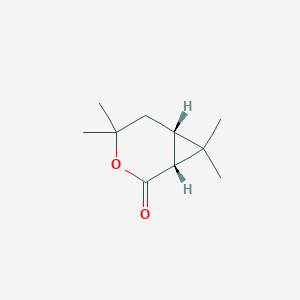
クリサンテリンB
説明
(1R)-Chrysanthemolactone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
科学的研究の応用
抗菌活性
クリサンテリンBは、抗菌作用を持つことが分かっています。 様々な種類の細菌や他の微生物に対する有効性を調査する研究に使用されてきました .
抗酸化作用
この化合物は、抗酸化作用を持つことが示されています。 これは、多くの病気に関与している酸化ストレスに対抗することを目的とした治療法に使用する可能性があります .
肝保護作用
研究によると、this compoundは肝保護作用を持つ可能性があります。 これは、this compoundが、毒素や病気によって引き起こされる肝臓の損傷から保護するために使用できる可能性があることを意味します .
シュウ酸リチアシス治療における潜在的な用途
This compoundのシュウ酸リチアシス(腎結石症の一種)の治療における使用に関する研究が行われています .
植物療法における使用
This compoundは、植物療法(治療目的での植物抽出物の使用)で使用される植物クリサンテラム・アメリカナムの成分です。 この植物の薬効に貢献しています .
カルシウム動員における潜在的な役割
いくつかの研究では、this compoundが、多くの生理機能において重要な役割を果たすカルシウム動員に役割を果たしている可能性があることを示唆しています .
生物活性
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one, commonly referred to as Chrysantellin B, is a bicyclic compound known for its unique structural characteristics and promising biological activities. This article explores its biological properties, including insecticidal and antimicrobial activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H16O
- Molecular Weight : 168.23 g/mol
- CAS Number : 1250300-33-4
The compound features a bicyclic framework that includes an oxygen atom in the ring structure. Its stereochemistry contributes significantly to its biological activity.
1. Insecticidal Activity
Research has demonstrated that (1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one exhibits significant insecticidal properties against various pests:
- Target Organisms :
- Mosquitoes
- Houseflies
- Cockroaches
Studies indicate that this compound can effectively disrupt the life cycle of these insects, making it a potential candidate for environmentally friendly insecticides .
2. Acaricidal Activity
This compound also shows promise in controlling mite populations:
- Effective Against : Varroa destructor (a parasite affecting honeybees)
The acaricidal properties suggest that it could be utilized in agricultural settings to protect pollinators and crops from harmful mite infestations .
3. Antimicrobial and Antifungal Properties
Preliminary studies suggest that (1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one may possess antimicrobial and antifungal activities:
- Potential Applications : Development of new antimicrobial agents
- Mechanism of Action : Further investigation is needed to elucidate the specific pathways through which this compound exerts its effects .
Research Findings and Case Studies
Synthesis and Chemical Reactivity
The synthesis of (1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one typically involves multi-step organic reactions including cyclization processes and functional group transformations. The unique structural features allow for various chemical reactions typical of carbonyl compounds:
- Reactions : Nucleophilic addition and condensation reactions are common.
Careful control of reaction conditions is essential to maintain the desired stereochemistry and yield of the final product .
特性
IUPAC Name |
(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBEOUVVTWXNF-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930929 | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-65-7, 14087-70-8 | |
| Record name | Chrysantellin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Chrysantellin B and where is it found?
A1: Chrysantellin B is a saponin found in the tropical plant Chrysanthellum procumbens Rich. Its structure consists of a triterpene aglycone called caulophyllogenin (3β,16α,23-trihydroxy-olean-12-en-28-oic acid) attached to a chain of sugar molecules. The specific sugar composition includes D-glucose, D-xylose, and L-rhamnose in a 1:2:2 ratio. [, ]
Q2: How was the structure of Chrysantellin B determined?
A2: Researchers used a combination of techniques to elucidate the structure of Chrysantellin B. These included mass spectrometry to determine the molecular weight and fragmentation pattern, as well as proton and 13C nuclear magnetic resonance (NMR) spectroscopy to analyze the arrangement of atoms and functional groups within the molecule. [, ]
Q3: What is the significance of identifying a new saponin like Chrysantellin B?
A3: The discovery of new saponins like Chrysantellin B is important because these compounds often exhibit diverse biological activities. Further research on Chrysantellin B could potentially reveal valuable properties relevant to medicine, agriculture, or other fields. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















